Niobium aluminide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Niobium aluminide is an intermetallic compound composed of niobium and aluminum. It is known for its high melting point, excellent oxidation resistance, and low density, making it a promising material for high-temperature structural applications, particularly in the aerospace and automotive industries .

準備方法

Synthetic Routes and Reaction Conditions: Niobium aluminide can be synthesized through various methods, including calciothermic reduction and metallurgical preparation. In the calciothermic reduction method, niobium pentoxide (Nb₂O₅) and aluminum powder are blended and reacted with calcium at high temperatures. The resulting this compound powders are then subjected to acid leaching to remove by-products . Another method involves plasma arc melting and vacuum induction melting, where niobium and aluminum are melted together to form the intermetallic compound .

Industrial Production Methods: Industrial production of this compound typically involves high-temperature melting processes. Plasma arc melting and vacuum induction melting are commonly used techniques. These methods ensure the homogeneity and purity of the final product, although significant evaporation of aluminum during the melting process can affect the chemical composition .

化学反応の分析

Types of Reactions: Niobium aluminide undergoes various chemical reactions, including oxidation, reduction, and thermite reactions. In oxidation reactions, this compound forms a protective oxide layer that enhances its oxidation resistance at high temperatures . Reduction reactions involve the reduction of niobium pentoxide with aluminum to form this compound . Thermite reactions, particularly aluminothermic reactions, are used to produce this compound composites .

Common Reagents and Conditions:

Oxidation: High-temperature exposure to oxygen.

Reduction: Niobium pentoxide and aluminum powder, high-temperature reaction with calcium.

Thermite Reactions: Niobium pentoxide and aluminum, self-propagating high-temperature synthesis.

Major Products Formed:

Oxidation: Niobium oxide.

Reduction: this compound.

Thermite Reactions: this compound and aluminum oxide.

科学的研究の応用

Niobium aluminide has a wide range of scientific research applications due to its unique properties:

Chemistry: Used as a high-temperature structural material in chemical reactors and processing equipment.

Medicine: Investigated for use in medical devices and implants.

作用機序

The mechanism by which niobium aluminide exerts its effects is primarily related to its high melting point, oxidation resistance, and mechanical properties. The formation of a protective oxide layer during oxidation reactions enhances its resistance to high-temperature degradation. The intermetallic structure provides high strength and stiffness, making it suitable for demanding structural applications .

類似化合物との比較

Titanium aluminide: Similar high-temperature properties but lower melting point.

Nickel aluminide: Comparable oxidation resistance but higher density.

Tungsten aluminide: Higher melting point but more challenging to produce.

Uniqueness: Niobium aluminide stands out due to its combination of high melting point, low density, and excellent oxidation resistance. These properties make it a superior choice for high-temperature structural applications compared to other aluminide compounds .

特性

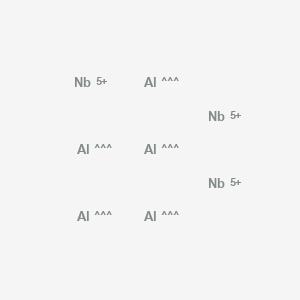

InChI |

InChI=1S/5Al.3Nb/q;;;;;3*+5 |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEFEKHUTQUKHQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Al].[Al].[Al].[Al].[Al].[Nb+5].[Nb+5].[Nb+5] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al5Nb3+15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.6268 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![12-methyl-2,3,4,6,7,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B80111.png)